

In-Depth Technical Guide: 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B183439

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid**, a heterocyclic compound belonging to the promising class of imidazo[1,2-a]pyridines. This class of molecules is recognized as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities.

Molecular Profile

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid has the molecular formula C₈H₅BrN₂O₂.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for experimental design and data analysis in various research and development applications. The precise molecular weight is calculated based on the atomic weights of its constituent elements.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	8	12.011	96.088
Hydrogen	H	5	1.008	5.040
Bromine	Br	1	79.904	79.904
Nitrogen	N	2	14.007	28.014
Oxygen	O	2	15.999	31.998
Total		241.044		

The calculated molecular weight of **3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** is 241.04 g/mol .[\[1\]](#)[\[2\]](#)

Biological Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in modern drug discovery, exhibiting a remarkable range of biological activities.[\[3\]](#)[\[4\]](#) Derivatives of this core structure have been investigated for various therapeutic applications.

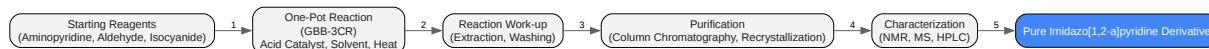
Biological Activity	Therapeutic Area	References
Anticancer	Oncology	[5] [6]
Antituberculosis	Infectious Diseases	[7]
Anti-inflammatory	Inflammation	[8]
Antiviral	Infectious Diseases	[6]
Anticonvulsant	Neurology	[5]
Antiulcer	Gastroenterology	[5]

Synthesis and Experimental Protocols

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various chemical strategies. A common and efficient method is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).^{[5][6]} This one-pot reaction involves the acid-catalyzed condensation of an aminopyridine, an aldehyde, and an isocyanide.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.



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A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid

While a specific protocol for **3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** is not detailed in the provided search results, the following is a representative protocol for a structurally similar compound, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, which can be adapted by a skilled chemist.^[9]

Materials:

- 2-Aminopyridin-3-ol
- Bromopyruvic acid
- Anhydrous Methanol (MeOH)

Procedure:

- A suspension of 2-aminopyridin-3-ol (20 mmol) in anhydrous MeOH (50 mL) is prepared in a round-bottom flask.

- Bromopyruvic acid (20 mmol) is added to the suspension at room temperature.
- The resulting mixture is stirred at room temperature for 24 hours.
- The precipitated product is collected by filtration.
- The crude product is washed with cold MeOH and then with diethyl ether to yield the pure 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.

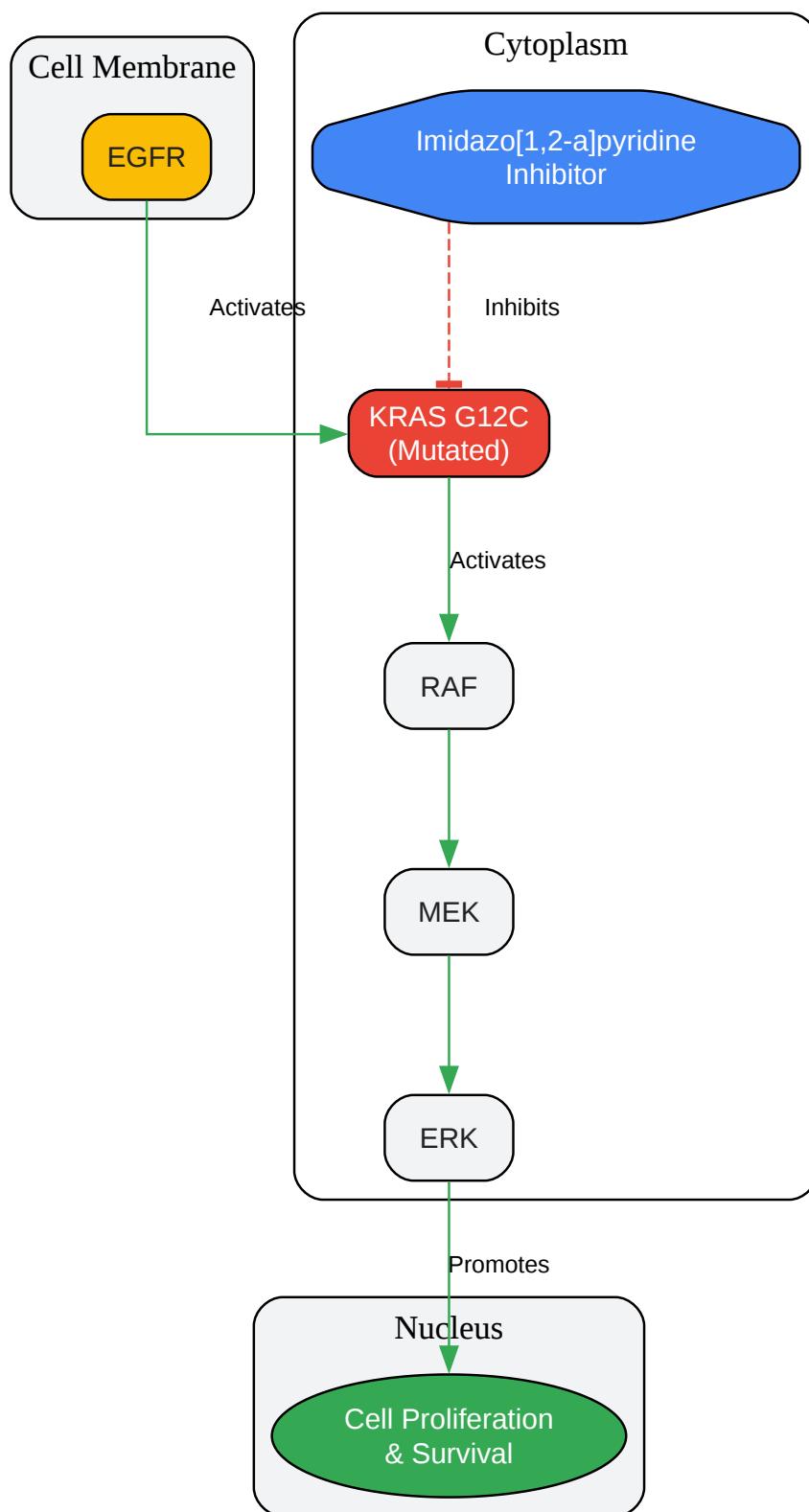
Characterization:

- ^1H NMR (DMSO- d_6): δ 6.72 (1H, dd, J = 0.9, 6.9 Hz, Ar); 6.78 (1H, t, J = 7.2 Hz, Ar); 8.05 (1H, dd, J = 0.9, 6.9 Hz, Ar); 8.44 (1H, s, Ar); 10.57 (1H, br s, OH).[9]
- Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight.

Potential Mechanism of Action: Targeting Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of key signaling molecules implicated in cancer, such as the KRAS G12C mutant protein.[5] Covalent inhibitors targeting this oncogene are a major focus of cancer drug discovery.

The diagram below illustrates a simplified representation of the KRAS signaling pathway, which is a potential target for imidazo[1,2-a]pyridine-based inhibitors.

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Simplified KRAS signaling pathway and the inhibitory action of a potential imidazo[1,2-a]pyridine derivative.

This guide serves as a foundational resource for researchers interested in the chemical and biological properties of **3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** and the broader class of imidazo[1,2-a]pyridine derivatives. The provided information highlights the therapeutic potential and provides a starting point for further investigation and drug development efforts.

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